6-chloro-N-cyclobutylpyrazin-2-amine
Description
6-Chloro-N-cyclobutylpyrazin-2-amine is a pyrazine derivative featuring a chloro substituent at the 6-position and a cyclobutylamine group at the 2-position. Pyrazines are heterocyclic aromatic compounds widely used in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to modulate biological activity.
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
6-chloro-N-cyclobutylpyrazin-2-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-10-5-8(12-7)11-6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |
InChI Key |
KWDXOIHTZPKLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs and their properties:
Analysis of Substituent Effects
Cycloalkyl Substituents
- Cyclopentyl vs. Cyclobutyl: The cyclopentyl analog (C₉H₁₂ClN₃, MW 209.67) exhibits moderate synthesis yield (36%) via nucleophilic substitution under mild conditions .
- Cyclohexyl-Methyl : The cyclohexyl-methyl derivative (C₁₁H₁₆ClN₃, MW 225.72) has a higher LogD (3.0) compared to cyclopentyl analogs, suggesting increased lipophilicity due to the larger substituent .
Alkyl Substituents
- Dipropyl : The dipropyl analog (C₁₀H₁₆ClN₃) lacks polar functional groups, likely enhancing membrane permeability but reducing aqueous solubility .
- 2,2-Difluoroethyl : The difluoroethyl group (C₆H₆ClF₂N₃) introduces electronegative fluorine atoms, lowering pKa (2.82) and increasing acidity, which may influence binding interactions in biological systems .
Heterocyclic Substituents
Physicochemical Properties
- LogD Trends : Cyclohexyl-methyl analogs exhibit higher LogD values than cyclopentyl derivatives, correlating with increased lipophilicity. The cyclobutyl group’s compact size may result in intermediate LogD values.
- pKa Modulation : Fluorinated substituents (e.g., 2,2-difluoroethyl) significantly lower pKa, enhancing solubility in acidic environments .
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